molecular formula C13H18FN3O2 B7628063 N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide

N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide

Cat. No.: B7628063
M. Wt: 267.30 g/mol
InChI Key: XIAREGQCUJDUKG-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide is a chemical compound that features a piperazine ring substituted with a 4-fluorophenoxyethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with piperazine-1-carboxamide under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]piperazine-1-carboxamide
  • N-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxamide
  • N-[2-(4-methylphenoxy)ethyl]piperazine-1-carboxamide

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c14-11-1-3-12(4-2-11)19-10-7-16-13(18)17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAREGQCUJDUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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